6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Diazadispiro[525~9~2~6~]hexadecane-6,9-diium diiodide is a complex organic compound known for its unique structural properties It is characterized by a spirocyclic framework, which includes two nitrogen atoms and two iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazadispiro[525~9~2~6~]hexadecane-6,9-diium diiodide typically involves multiple steps, starting with the formation of the spirocyclic core This can be achieved through a series of cyclization reactions, often involving the use of nitrogen-containing precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can lead to a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3,12-Dioxa-6,9-diazoniadispiro[5.2.5.2]hexadecane dibromide: Similar spirocyclic structure but with bromine atoms instead of iodine.
6,9-Diazoniadispiro[5.2.5.2]hexadecane dibromide: Another similar compound with bromine atoms.
Uniqueness
6,9-Diazadispiro[525~9~2~6~]hexadecane-6,9-diium diiodide is unique due to its specific iodine atoms, which can impart different chemical and biological properties compared to its bromine-containing analogs
Propiedades
Número CAS |
91920-12-6 |
---|---|
Fórmula molecular |
C14H28I2N2 |
Peso molecular |
478.19 g/mol |
Nombre IUPAC |
6,9-diazoniadispiro[5.2.59.26]hexadecane;diiodide |
InChI |
InChI=1S/C14H28N2.2HI/c1-3-7-15(8-4-1)11-13-16(14-12-15)9-5-2-6-10-16;;/h1-14H2;2*1H/q+2;;/p-2 |
Clave InChI |
ZNFSMBXMDBPKMD-UHFFFAOYSA-L |
SMILES canónico |
C1CC[N+]2(CC1)CC[N+]3(CCCCC3)CC2.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.